molecular formula C26H26N4O B3440446 N-cyclohexyl-N-methyl-5,7-diphenylpyrazolo[1,5-a]pyrimidine-2-carboxamide

N-cyclohexyl-N-methyl-5,7-diphenylpyrazolo[1,5-a]pyrimidine-2-carboxamide

Cat. No. B3440446
M. Wt: 410.5 g/mol
InChI Key: INDCEILCISRFBY-UHFFFAOYSA-N
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Description

“N-cyclohexyl-N-methyl-5,7-diphenylpyrazolo[1,5-a]pyrimidine-2-carboxamide” belongs to the class of compounds known as pyrazolopyrimidines . Pyrazolopyrimidines are aromatic heterocyclic compounds containing a pyrazole ring fused to a pyrimidine ring . Pyrazolopyrimidines are part of a broader class of compounds known as azolo[1,5-a]pyrimidines .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by a pyrazolopyrimidine core, with a cyclohexyl and a methyl group attached to one nitrogen atom, and a carboxamide group attached to the 2-position of the pyrazolopyrimidine ring . The 5,7-positions of the ring are substituted with phenyl groups .


Chemical Reactions Analysis

The chemical reactions of this compound would largely depend on its functional groups. The carboxamide group could undergo hydrolysis, and the phenyl groups could participate in electrophilic aromatic substitution reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its structure. As an aromatic compound with multiple ring structures, it would likely be relatively stable and have a high boiling point .

Future Directions

Future research on this compound could focus on elucidating its potential biological activities, particularly any anticancer activity. Further studies could also aim to optimize its synthesis and explore its potential uses in medicinal chemistry .

properties

IUPAC Name

N-cyclohexyl-N-methyl-5,7-diphenylpyrazolo[1,5-a]pyrimidine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H26N4O/c1-29(21-15-9-4-10-16-21)26(31)23-18-25-27-22(19-11-5-2-6-12-19)17-24(30(25)28-23)20-13-7-3-8-14-20/h2-3,5-8,11-14,17-18,21H,4,9-10,15-16H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

INDCEILCISRFBY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1CCCCC1)C(=O)C2=NN3C(=CC(=NC3=C2)C4=CC=CC=C4)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H26N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

410.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-cyclohexyl-N-methyl-5,7-diphenylpyrazolo[1,5-a]pyrimidine-2-carboxamide
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N-cyclohexyl-N-methyl-5,7-diphenylpyrazolo[1,5-a]pyrimidine-2-carboxamide
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N-cyclohexyl-N-methyl-5,7-diphenylpyrazolo[1,5-a]pyrimidine-2-carboxamide
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N-cyclohexyl-N-methyl-5,7-diphenylpyrazolo[1,5-a]pyrimidine-2-carboxamide
Reactant of Route 6
N-cyclohexyl-N-methyl-5,7-diphenylpyrazolo[1,5-a]pyrimidine-2-carboxamide

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